![molecular formula C15H19FN2O2 B5912871 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5912871.png)
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone, also known as FPPE, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Wirkmechanismus
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone's mechanism of action is not fully understood. However, it is believed to interact with various molecular targets in the body, including enzymes, receptors, and ion channels. This interaction leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has also been found to regulate neurotransmitters and improve cognitive function. Additionally, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is its low toxicity profile, making it a safe compound for use in lab experiments. Additionally, its high purity and stability make it easy to handle and store. However, one of the main limitations of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone research. One potential area of research is in the development of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone's mechanism of action and its potential applications in other diseases. Finally, the development of new synthesis methods for 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone could improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is a promising compound with potential applications in the fields of medicine and pharmacology. Its low toxicity profile, high purity, and stability make it a safe and easy-to-handle compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone involves the reaction of 3-fluoro-4-(4-propionyl-1-piperazinyl)aniline with ethanone in the presence of a catalyst. This method has been optimized to produce high yields of pure 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to improve cognitive function and reduce oxidative stress. Additionally, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been found to have antidepressant effects by regulating neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-3-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQAWLNZGJBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)
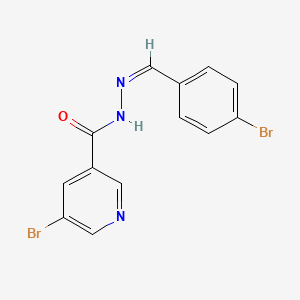
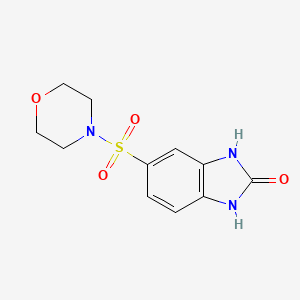
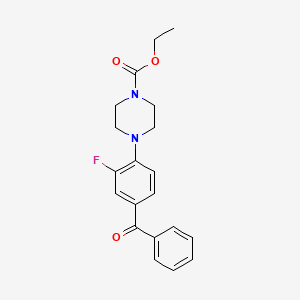
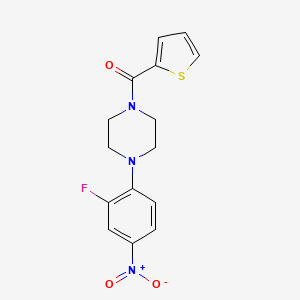
![N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)
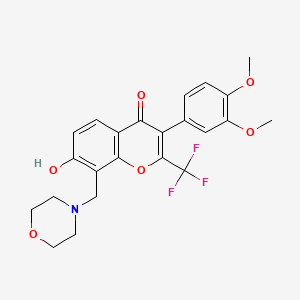
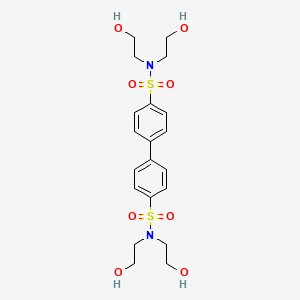
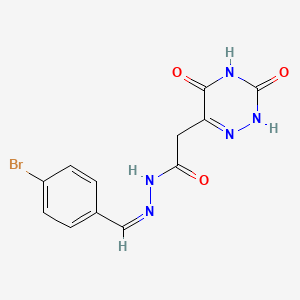
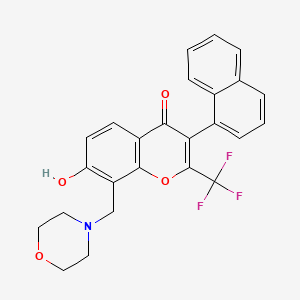
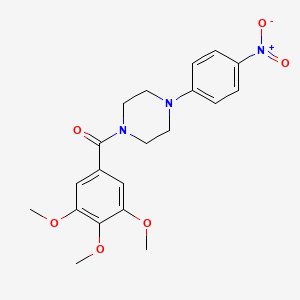
![3-(4-tert-butylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912873.png)
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5912881.png)